

Application Notes and Protocols: Crystallization of O-Benzyl-L-tyrosine toluene-p-sulphonate

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Compound of Interest

Compound Name: *O-Benzyl-L-tyrosine toluene-p-sulphonate*

Cat. No.: *B554931*

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These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the crystallization of **O-Benzyl-L-tyrosine toluene-p-sulphonate**. This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly peptide-based therapeutics.[1]

Overview

The crystallization of **O-Benzyl-L-tyrosine toluene-p-sulphonate** is a critical purification step to obtain a high-purity product suitable for further synthetic applications. The protocol described herein is based on the general principles of Fischer-Speier esterification followed by salt formation and precipitation, a common method for preparing amino acid benzyl esters as their p-toluenesulfonate salts.[2][3] This process involves the reaction of O-Benzyl-L-tyrosine with p-toluenesulfonic acid in the presence of benzyl alcohol, with subsequent isolation of the crystalline salt.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and crystallization of **O-Benzyl-L-tyrosine toluene-p-sulphonate**. Researchers should populate this table with their experimental findings for comparison and record-keeping.

Parameter	Value	Reference / Notes
Molecular Formula	$C_{16}H_{17}NO_3 \cdot C_7H_8O_3S$	[4]
Molecular Weight	445.5 g/mol	Calculated from molecular formula
Starting Material (O-Benzyl-L-tyrosine)	-	Record initial mass and moles
Reagent (p-Toluenesulfonic acid monohydrate)	-	Record initial mass and moles
Solvent (Toluene)	-	Record volume used
Anti-Solvent (Diethyl ether)	-	Record volume used
Theoretical Yield	-	Calculate based on limiting reactant
Actual Yield	-	Record mass of dry crystalline product
Percentage Yield	-	(Actual Yield / Theoretical Yield) x 100%
Melting Point	-	Record experimental melting point range
Purity (e.g., by HPLC or NMR)	>98%	Target purity
Appearance	White crystalline solid	[1]

Experimental Protocol

This protocol details the methodology for the synthesis and crystallization of **O-Benzyl-L-tyrosine toluene-p-sulphonate**.

Materials and Equipment

- O-Benzyl-L-tyrosine
- p-Toluenesulfonic acid monohydrate

- Benzyl alcohol
- Toluene
- Diethyl ether
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Büchner funnel and flask
- Vacuum filtration apparatus
- Drying oven or vacuum desiccator
- Standard laboratory glassware

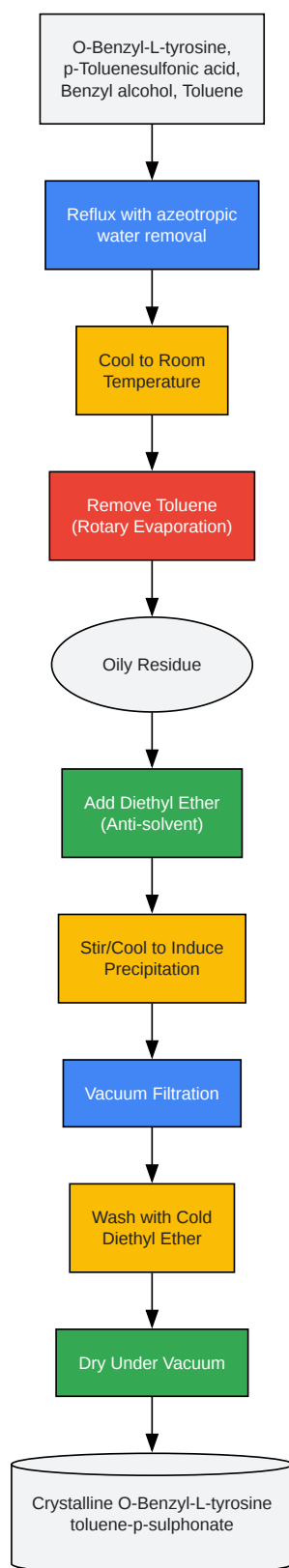
Step-by-Step Procedure

- Reaction Setup:
 - To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add O-Benzyl-L-tyrosine, a slight stoichiometric excess of p-toluenesulfonic acid monohydrate, and benzyl alcohol.
 - Add toluene as a water-azeotroping solvent.[2] The use of solvents like toluene or cyclohexane is preferred over more hazardous options like benzene or carbon tetrachloride.[2]
- Esterification Reaction:
 - Heat the reaction mixture to reflux with vigorous stirring.

- Continuously remove the water formed during the esterification via the Dean-Stark trap.
- Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until completion.
- Initial Product Isolation:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the toluene under reduced pressure using a rotary evaporator.
- Crystallization:
 - To the resulting residue, add diethyl ether, which acts as an anti-solvent, to induce precipitation of the tosylate salt.[\[2\]](#)
 - Stir the suspension at room temperature or cool in an ice bath to maximize crystal formation.
- Filtration and Washing:
 - Collect the precipitated solid by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
- Drying:
 - Dry the collected crystalline product under vacuum to remove residual solvents. The final product should be a white solid.[\[1\]](#)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and crystallization of **O-Benzyl-L-tyrosine toluene-p-sulphonate**.



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Caption: Workflow for the synthesis and crystallization of **O-Benzyl-L-tyrosine toluene-p-sulphonate**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Toluene and diethyl ether are flammable; avoid open flames and sparks.
- p-Toluenesulfonic acid is corrosive; handle with care.

By following this detailed protocol, researchers can effectively synthesize and crystallize high-purity **O-Benzyl-L-tyrosine toluene-p-sulphonate** for their research and development needs.

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